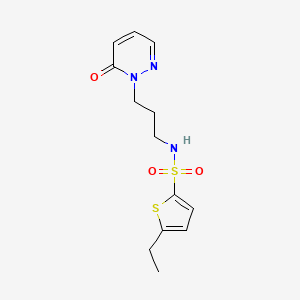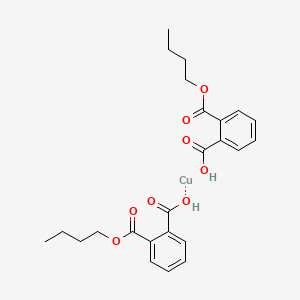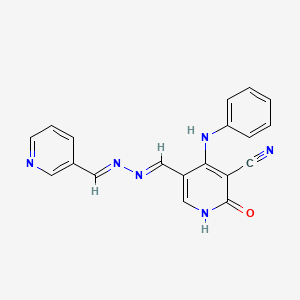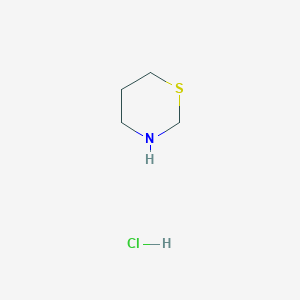
1,3-Thiazinane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Thiazinane hydrochloride: is a heterocyclic compound containing a six-membered ring with both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and its role in various chemical reactions. The hydrochloride form is often used to enhance the compound’s stability and solubility in aqueous solutions.
作用机制
Target of Action
1,3-Thiazinane hydrochloride is a compound that has been found to interact with homocysteine and its thiolactone . Homocysteine is an amino acid that plays a crucial role in many biochemical reactions in the body, including the synthesis of proteins, nucleic acids, and lipids .
Mode of Action
This compound is reactive towards aldehydes in an aqueous environment, forming substituted thiazinane carboxylic acids . This compound, in particular, forms an adduct with homocysteine, its thiolactone, and formaldehyde, resulting in the formation of 1,3-thiazinane-4-carboxylic acid .
Biochemical Pathways
The formation of 1,3-thiazinane-4-carboxylic acid from homocysteine and its thiolactone involves the reaction of these compounds with aldehydes . This reaction is part of the larger biochemical pathway involving the metabolism of amino acids and their cyclic thioesters .
Pharmacokinetics
It has been detected in human urine, suggesting that it is metabolized and excreted by the body .
Action Environment
The action of this compound is influenced by the aqueous environment in which it is present . Factors such as pH and the presence of other compounds, particularly aldehydes, can affect its reactivity and the formation of 1,3-thiazinane-4-carboxylic acid .
生化分析
Biochemical Properties
1,3-Thiazinane hydrochloride is known to be reactive towards aldehydes in an aqueous environment, forming substituted thiazinane carboxylic acids This suggests that it can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is suggested that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions and their implications for the compound’s mechanism of action are not yet clear.
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is known that the compound is reactive towards aldehydes, suggesting that it may be involved in certain metabolic reactions
准备方法
Synthetic Routes and Reaction Conditions
1,3-Thiazinane hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors in the presence of a catalyst. For instance, the reaction of homocysteine thiolactone with formaldehyde in an aqueous environment can yield 1,3-thiazinane derivatives . Another method involves the use of gold catalysis to form 1,3-thiazine or 1,3-thiazinane derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1,3-Thiazinane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the thiazinane ring.
科学研究应用
1,3-Thiazinane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives of this compound exhibit antibacterial, antifungal, and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
相似化合物的比较
1,3-Thiazinane hydrochloride can be compared with other similar compounds, such as:
1,2-Thiazinane: Contains the sulfur and nitrogen atoms in adjacent positions.
1,4-Thiazinane: Contains the sulfur and nitrogen atoms separated by two carbon atoms.
1,3-Thiazine: An unsaturated analog with a double bond in the ring.
The uniqueness of this compound lies in its specific ring structure and the position of the heteroatoms, which confer distinct chemical and biological properties .
属性
IUPAC Name |
1,3-thiazinane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS.ClH/c1-2-5-4-6-3-1;/h5H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYXCDJIEWCRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCSC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79128-34-0 |
Source


|
| Record name | 1,3-thiazinane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2967084.png)
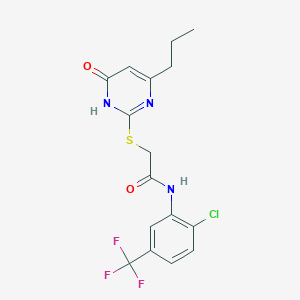
![3-tert-butyl-6-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2967090.png)
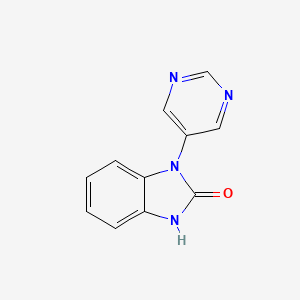
![6-amino-4-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}-3-ethyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2967093.png)
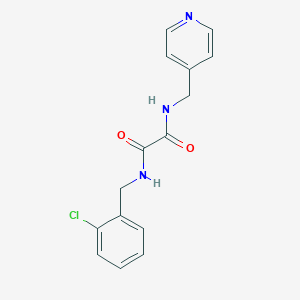
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]furan-2-carboxamide](/img/structure/B2967097.png)
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-methylthiophene-2-carbonyl)piperidine](/img/structure/B2967098.png)
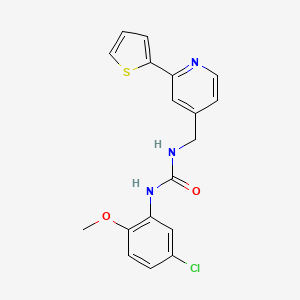
![2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2967100.png)
